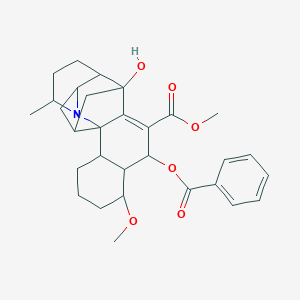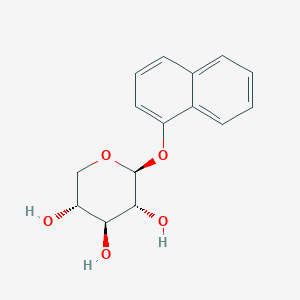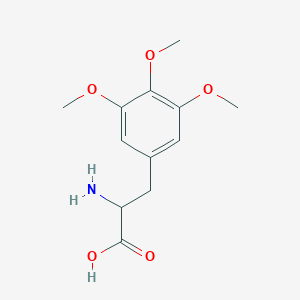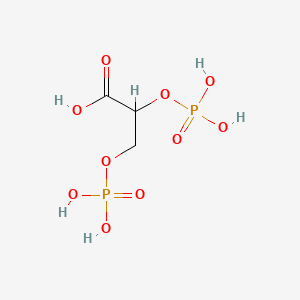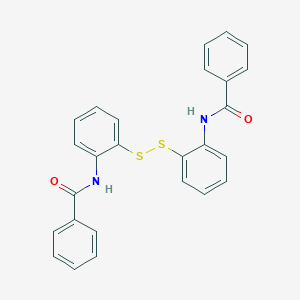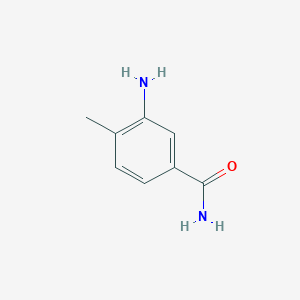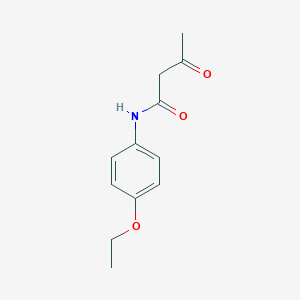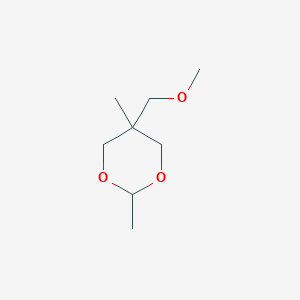
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane, also known as MMD, is a cyclic acetal compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. MMD is a colorless liquid with a boiling point of 135-137°C and a molecular weight of 160.22 g/mol. In
Scientific Research Applications
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been extensively studied for its potential applications in various fields, including drug delivery, polymer chemistry, and organic synthesis. In drug delivery, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been used as a solubilizer and stabilizer for poorly soluble drugs, thereby improving their bioavailability and therapeutic efficacy. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has also been used as a building block for the synthesis of novel drug delivery systems, such as liposomes and polymeric nanoparticles.
In polymer chemistry, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been used as a monomer for the synthesis of cyclic acetal polymers, which have unique properties such as high thermal stability and biodegradability. These polymers have potential applications in fields such as packaging, coatings, and biomedical engineering.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, such as drugs and polymers. The cyclic acetal structure of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane allows it to form stable complexes with molecules that have functional groups such as hydroxyl and amine groups. The stability of these complexes is believed to be due to the protection of the functional groups from the surrounding environment, which can cause degradation or hydrolysis.
Biochemical and Physiological Effects
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane may have low toxicity and be biocompatible, making it a potentially useful compound for biomedical applications. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has also been shown to have antimicrobial activity against various bacterial strains, which may be due to its ability to form stable complexes with bacterial cell membranes.
Advantages and Limitations for Lab Experiments
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has several advantages for lab experiments, including its high yield of synthesis, stability, and solubility in various solvents. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is also relatively easy to handle and store, making it a convenient compound for research purposes. However, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has some limitations, including its potential reactivity with certain functional groups and its limited solubility in water.
Future Directions
There are several future directions for research on 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane, including its potential applications in drug delivery, polymer chemistry, and organic synthesis. In drug delivery, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a solubilizer and stabilizer for poorly soluble drugs, as well as a building block for the synthesis of novel drug delivery systems. In polymer chemistry, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a monomer for the synthesis of cyclic acetal polymers with unique properties. In organic synthesis, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a protecting group for various functional groups, such as hydroxyl and amine groups, to improve the yield and selectivity of reactions.
Conclusion
In conclusion, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is a cyclic acetal compound with unique chemical properties and potential applications in various fields. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane can be synthesized using various methods, and its stability and solubility in various solvents make it an attractive compound for research purposes. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has potential applications in drug delivery, polymer chemistry, and organic synthesis, and future research on this compound could lead to the development of novel materials and drug delivery systems.
Synthesis Methods
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane can be synthesized using a variety of methods, including the reaction of formaldehyde with 2,5-dimethyl-1,3-dioxane in the presence of an acid catalyst. Another method involves the reaction of 2,5-dimethyl-1,3-dioxane with methanol in the presence of a strong acid catalyst. The yield of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane using these methods is typically high, making it an attractive compound for research purposes.
properties
CAS RN |
19476-88-1 |
|---|---|
Product Name |
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane |
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-(methoxymethyl)-2,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-7-10-5-8(2,4-9-3)6-11-7/h7H,4-6H2,1-3H3 |
InChI Key |
VWPPOYZNPCNBMV-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C)COC |
Canonical SMILES |
CC1OCC(CO1)(C)COC |
Other CAS RN |
19476-88-1 |
synonyms |
5β-(Methoxymethyl)-2β,5α-dimethyl-1,3-dioxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



